N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 690245-59-1
VCID: VC21513293
InChI: InChI=1S/C21H19ClN2O4S/c1-28-19-3-2-4-20(13-19)29(26,27)23-14-15-5-7-16(8-6-15)21(25)24-18-11-9-17(22)10-12-18/h2-13,23H,14H2,1H3,(H,24,25)
SMILES: COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C21H19ClN2O4S
Molecular Weight: 430.9g/mol

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

CAS No.: 690245-59-1

Cat. No.: VC21513293

Molecular Formula: C21H19ClN2O4S

Molecular Weight: 430.9g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide - 690245-59-1

Specification

CAS No. 690245-59-1
Molecular Formula C21H19ClN2O4S
Molecular Weight 430.9g/mol
IUPAC Name N-(4-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Standard InChI InChI=1S/C21H19ClN2O4S/c1-28-19-3-2-4-20(13-19)29(26,27)23-14-15-5-7-16(8-6-15)21(25)24-18-11-9-17(22)10-12-18/h2-13,23H,14H2,1H3,(H,24,25)
Standard InChI Key WYURXELJKWCTIM-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Introduction

N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It is identified by the PubChem CID 984408 and has a molecular formula of C21H19ClN2O4SC_{21}H_{19}ClN_2O_4S, with a molecular weight of 430.9 g/mol .

The compound is characterized by a benzamide core substituted with a 4-chlorophenyl group and a sulfonamide moiety linked to a methoxyphenyl group. This unique structure suggests potential biological activity, including antimicrobial and pharmacological properties.

Synthesis

The synthesis of N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves multiple steps:

  • Sulfonamide Formation: Reaction of a methoxy-substituted benzene derivative with sulfonating agents.

  • Amide Coupling: The sulfonamide intermediate undergoes coupling with 4-chlorobenzoyl chloride under basic conditions to form the final product.

This process typically utilizes catalysts such as aluminum chloride (AlCl₃) for sulfonation and coupling agents like thionyl chloride for acylation reactions .

Computational Analysis

In silico studies, such as molecular docking, can provide insights into the compound's binding affinity to biological targets:

  • Docking Studies: Predict interactions with enzymes or receptors involved in bacterial or fungal survival.

  • Pharmacokinetics: Computational tools estimate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

For instance, related sulfonamides have shown promising results in molecular docking studies targeting antimicrobial enzymes .

Comparative Data Table

FeatureN-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamideRelated Sulfonamides
Molecular Weight430.9 g/mol Varies (300–500 g/mol)
Antimicrobial ActivityNot explicitly tested; predicted based on structureModerate to high activity
ToxicityUnknown; expected to be moderateModerate to low toxicity
SolubilityLikely limited due to aromatic groupsSimilar solubility profiles

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